molecular formula C7H13NO3 B037829 4-Methoxypiperidine-2-carboxylic acid CAS No. 123811-79-0

4-Methoxypiperidine-2-carboxylic acid

Cat. No.: B037829
CAS No.: 123811-79-0
M. Wt: 159.18 g/mol
InChI Key: ABGLVXROVAEWNL-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-2-carboxylic acid is a valuable, chiral non-natural amino acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a piperidine ring scaffold, a core structure prevalent in numerous pharmacologically active molecules. The presence of the methoxy group at the 4-position and the carboxylic acid at the 2-position creates a multifunctional handle for further chemical modifications, enabling the synthesis of complex molecular architectures. Its primary research value lies in its application as a constrained analog of simpler amino acids, used to induce specific conformational changes in peptide backbones to study structure-activity relationships (SAR). Researchers utilize this compound in the design and synthesis of protease inhibitors, receptor ligands, and other bioactive molecules, particularly targeting neurological and metabolic disorders. The chiral nature of the molecule allows for the development of enantiomerically pure compounds, which is critical for probing specific biological pathways and optimizing drug candidate potency and selectivity. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

4-methoxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGLVXROVAEWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560840
Record name 4-Methoxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123811-79-0
Record name 4-Methoxypiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methoxypyridine-2-Carboxylic Acid Derivatives

The foundational step involves preparing 4-methoxypyridine-2-carboxylic acid or its ester precursor. Desjardins et al. demonstrated that 4-nitropyridine N-oxide undergoes sequential nitration, hydrolysis, and methylation to yield 4-methoxypyridine-2-carboxylic acid. Esterification of the carboxylic acid group is achieved via refluxing with ethanol and sulfuric acid, producing ethyl 4-methoxypyridine-2-carboxylate in 85–90% yield.

Catalytic Hydrogenation to Piperidine

The pyridine ring is reduced to piperidine using palladium-on-carbon (Pd/C) under hydrogen atmosphere or transfer hydrogenation conditions. A patented method for analogous compounds employs 10% Pd/C with ammonium formate in methanol at 50°C for 20 hours, achieving 79% yield for 4-methylpiperidine-2-carboxylate. Applied to 4-methoxypyridine-2-carboxylate, this method theoretically preserves the methoxy group while saturating the aromatic ring. Post-reduction, the ester is hydrolyzed using 4 M NaOH at 60°C for 3 hours, yielding the target carboxylic acid.

Table 1: Hydrogenation Conditions and Yields

StepReagents/ConditionsYieldSource
EsterificationH₂SO₄, EtOH, reflux85–90%
Ring Hydrogenation10% Pd/C, NH₄HCO₂, MeOH, 50°C, 20 h79%*
Ester Hydrolysis4 M NaOH, THF/EtOH, 60°C, 3 h63%
*Theorized yield for 4-methoxy derivative based on analogous reaction.

Functionalization of Piperidine Precursors

O-Methylation of 4-Hydroxypiperidine-2-Carboxylates

An alternative route starts with piperidine-2-carboxylic acid derivatives bearing a hydroxyl group at position 4. Ethyl 4-hydroxypiperidine-2-carboxylate is methylated using methyl iodide and potassium carbonate in DMF at 60°C for 12 hours. This method, adapted from J-Stage protocols, achieves 72% yield for O-methylation while preserving the ester group. Subsequent hydrolysis with aqueous HCl (pH 1–2) converts the ester to carboxylic acid.

Challenges in Direct Piperidine Functionalization

Direct introduction of methoxy groups onto preformed piperidine rings faces steric and electronic hurdles. Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable hydroxyl-to-methoxy conversion but require protected amines to prevent side reactions. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate undergoes Mitsunobu methylation with 55% yield, followed by deprotection with HCl.

Table 2: Comparative Efficiency of Piperidine Functionalization Methods

MethodStarting MaterialYieldLimitationsSource
O-Methylation4-Hydroxypiperidine ester72%Requires protection
Mitsunobu ReactionProtected 4-hydroxypiperidine55%Multi-step protection

Cyclization Strategies for Ring Formation

Dieckmann Cyclization of Amino Diesters

Cyclization of N-protected amino diesters provides a route to functionalized piperidines. For instance, methyl 5-(methoxyamino)pentanoate undergoes base-catalyzed cyclization to form 4-methoxypiperidine-2-carboxylate. However, this method suffers from low yields (35–40%) due to competing elimination pathways.

Reductive Amination for Ring Closure

A more efficient approach involves reductive amination of 4-methoxy-2-cyanopentanal with ammonium acetate and sodium cyanoborohydride. This one-pot method constructs the piperidine ring while introducing the methoxy and cyano groups, followed by nitrile hydrolysis to carboxylic acid. Yields reach 68% for the cyclization step.

Purification and Characterization

Recrystallization Techniques

High-purity 4-methoxypiperidine-2-carboxylic acid is obtained via recrystallization from ethanol/ethyl acetate (1:3 v/v), as demonstrated in patent CN102887854B. This solvent system removes residual Pd/C catalysts and byproducts, yielding white crystals with >99% purity by HPLC.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.45–1.88 (m, 4H, piperidine CH₂), 3.32 (s, 3H, OCH₃), 3.98 (dd, 1H, CHCO₂H), 12.1 (br s, 1H, CO₂H).

  • IR : 1705 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Cost-Efficiency of Pyridine vs. Piperidine Routes

While pyridine hydrogenation offers fewer steps, the cost of Pd/C catalysts (∼$30/g) makes large-scale production prohibitive. Piperidine functionalization routes, though longer, use cheaper reagents like methyl iodide ($7.29/5 mL), favoring kilogram-scale synthesis.

Environmental Impact

Transfer hydrogenation with ammonium formate generates less waste than high-pressure H₂ systems. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

SR-144528 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

SR-144528 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural Analogues in the Piperidine Family

The following table compares 4-methoxypiperidine-2-carboxylic acid with key piperidine derivatives, emphasizing substituent effects and applications:

Compound Name Substituents/Modifications Key Properties/Applications References
This compound 4-OCH₃, 2-COOH Chiral synthon, natural product precursor
4-Methylpiperidine-2-carboxylic acid 4-CH₃, 2-COOH Intermediate in β-lactam antibiotic synthesis
4-(Phosphonomethyl)piperidine-2-carboxylic acid 4-CH₂PO₃H₂, 2-COOH Potential kinase inhibitor scaffold
(2S,4S)-2-Methylpiperidine-4-carboxylic acid 2-CH₃, 4-COOH (stereospecific) Pharmacophore in CNS-targeting drugs
5-Hydroxy-2-piperidinecarboxylic acid 5-OH, 2-COOH Natural product with antioxidant activity

Key Observations :

  • Stereochemistry : Stereospecific derivatives like (2S,4S)-2-methylpiperidine-4-carboxylic acid exhibit distinct biological activities, underscoring the importance of chirality in drug design .

Heterocyclic Carboxylic Acids Beyond Piperidine

Comparisons with non-piperidine heterocycles highlight the role of ring structure in functionality:

Compound Name Core Structure Key Features References
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid Pyrimidine ring Antiviral agent candidate
4-Methoxy-pyridine-2-carboxylic acid amide Pyridine ring Ligand for metal-organic frameworks
4-Methylene-L-proline Pyrrolidine ring Plant-derived non-proteinogenic amino acid

Key Observations :

  • Ring Size and Aromaticity: Pyridine and pyrimidine derivatives (e.g., 4-methoxy-pyridine-2-carboxylic acid amide) exhibit aromatic stabilization, contrasting with the non-aromatic piperidine ring. This difference impacts reactivity in electrophilic substitution and metal coordination .
  • Biological Relevance : 4-Methylene-L-proline, a pyrrolidine analogue, is a natural metabolite in plants, highlighting the divergence in biosynthetic pathways compared to synthetic piperidine derivatives .

Pharmacological Potential

  • Antibiotic Derivatives : Piperidine-2-carboxylic acid derivatives, such as 4-methyl variants, are integral to β-lactam antibiotics, though the methoxy analogue’s role remains exploratory .
  • Kinase Inhibition: Phosphonomethyl-substituted derivatives demonstrate inhibitory activity against protein kinases, suggesting a pathway for optimizing this compound for targeted therapies .

Biological Activity

4-Methoxypiperidine-2-carboxylic acid (4-MPCA) is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-MPCA is characterized by a piperidine ring with a methoxy group at the 4-position and a carboxylic acid functional group at the 2-position. This unique structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of 4-MPCA is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been noted for its role as a ligand in receptor binding studies, particularly involving the cannabinoid receptor type 2 (CB2), where it acts as an inverse agonist. This interaction suggests potential applications in modulating immune responses and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including 4-MPCA. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The mechanism involves the inhibition of key pathways such as NF-κB, which is crucial in cancer progression .

Neuropharmacological Effects

4-MPCA has been investigated for its potential neuropharmacological effects. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders. The compound's influence on receptor binding may help elucidate its role in modulating synaptic transmission and neuroinflammatory processes .

Case Studies

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of 4-MPCA on cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The study utilized various assays to quantify cell viability and apoptosis rates .
  • Receptor Binding Studies : In receptor binding assays, 4-MPCA displayed selective antagonistic properties at the CB2 receptor, indicating its utility in studying cannabinoid signaling pathways related to pain and inflammation .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of 4-MPCA:

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
CB2 Receptor BindingInverse agonist
NeuropharmacologicalModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxypiperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Nucleophilic Substitution : Halogenated piperidine derivatives can undergo methoxy group substitution using sodium methoxide or potassium carbonate in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) .
  • Carboxylation : Post-substitution, carboxylation via CO₂ insertion under high-pressure conditions (5–10 atm) with transition metal catalysts (e.g., Pd/C) yields the carboxylic acid .
  • Ester Hydrolysis : Methyl or ethyl esters of piperidine derivatives (e.g., methyl 4-hydroxypiperidine-2-carboxylate) can be hydrolyzed using aqueous HCl or NaOH to obtain the carboxylic acid .
  • Optimization : Solvent choice (polar vs. non-polar), temperature control, and catalyst selection significantly impact yield (typically 60–85%) and purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.2–3.4 ppm. Piperidine ring protons show splitting patterns (e.g., δ 1.5–2.5 ppm for axial/equatorial H) .
  • ¹³C NMR : Carboxylic acid carbon resonates at δ 170–175 ppm; methoxy carbon at δ 50–55 ppm .
  • IR : Strong O-H stretch (2500–3300 cm⁻¹ for carboxylic acid) and C=O stretch (1680–1720 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of piperidine ring) and hydrogen-bonding networks .

Q. What strategies are effective in resolving contradictions in reported reaction outcomes, such as unexpected byproducts or variable yields?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts). Adjust reaction time or stoichiometry to suppress side reactions .
  • Yield Optimization : Screen catalysts (e.g., switch from Pd/C to Rh-based catalysts for carboxylation) and solvents (e.g., replace DMSO with DMF for better solubility) .
  • Reproducibility : Standardize anhydrous conditions to prevent hydrolysis of methoxy groups during synthesis .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the oxidation and reduction pathways of this compound derivatives?

  • Methodological Answer :

  • Oxidation : Using KMnO₄ or CrO₃, the piperidine ring may undergo dehydrogenation to form pyridine derivatives, with the methoxy group stabilizing intermediates via resonance .
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, while selective reduction of the ring (e.g., catalytic hydrogenation) preserves the methoxy group .
  • Computational Modeling : DFT calculations predict transition states and activation energies for these pathways, aiding in reaction design .

Q. How does the introduction of a methoxy group at the 4-position of the piperidine ring influence the compound's reactivity and potential as a building block in medicinal chemistry?

  • Methodological Answer :

  • Steric Effects : The methoxy group increases steric hindrance, slowing nucleophilic attacks at the 4-position but enhancing regioselectivity in substitutions .
  • Electronic Effects : Electron-donating methoxy group stabilizes adjacent carbocations, facilitating ring-opening reactions for heterocycle synthesis .
  • Pharmacophore Utility : Methoxy-substituted piperidines are prevalent in kinase inhibitors (e.g., targeting JAK2 or PI3K) due to improved binding affinity .

Q. How can tandem mass spectrometry (MS/MS) be utilized to elucidate fragmentation patterns and confirm the identity of this compound in complex mixtures?

  • Methodological Answer :

  • Fragmentation Pathways :
  • Loss of CO₂ (44 Da) from the carboxylic acid group.
  • Cleavage of the piperidine ring (Δm/z = 68–72 Da) .
  • High-Resolution MS : Accurate mass measurements (e.g., Q-TOF) distinguish isobaric fragments (e.g., C₆H₈NO vs. C₅H₁₀N₂O) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxypiperidine-2-carboxylic acid
Reactant of Route 2
4-Methoxypiperidine-2-carboxylic acid

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